molecular formula C12H9NO2 B1415484 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde CAS No. 1258621-55-4

5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde

Cat. No. B1415484
CAS RN: 1258621-55-4
M. Wt: 199.2 g/mol
InChI Key: PQJQOVVLZIKJPP-UHFFFAOYSA-N
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Description

5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde is a chemical compound with the molecular formula C12H9NO2 and a molecular weight of 199.21 . It is a derivative of pyridine-3-carbaldehyde, also known as nicotinaldehyde .


Molecular Structure Analysis

The molecular structure of 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde consists of a pyridine ring attached to a phenyl ring via a carbon atom. The phenyl ring has a hydroxyl group (-OH), and the pyridine ring has a formyl group (-CHO) attached .

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

  • 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde has been used as a precursor in the synthesis of various novel compounds. For instance, Mahmoud et al. (2018) demonstrated its use in synthesizing bis(2-S-alkylpyridines) and bis(3-aminothieno[2,3-b]pyridines), incorporating 1,3-diarylpyrazole moiety. This research showcases its potential in creating new chemical structures with possible applications in different scientific fields (Mahmoud A. E. Hawass et al., 2018).

Development of Heterocyclic Compounds

  • The compound is instrumental in the development of heterocyclic compounds. For example, E. V. López et al. (2004) described its reaction with ferrocenyl-4,5-dihydropyrazoles to yield specific pyrazoles. These findings highlight its utility in creating complex molecules that could have applications in materials science or pharmacology (E. V. López et al., 2004).

Photophysical Property Studies

  • In the field of photophysics, S. Patil et al. (2010) utilized 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde to study the impact of specific solute-solvent interactions and electron donor-acceptor substituents on fluorescence in novel Pyrazolo Naphthyridines. This application is significant in understanding the fluorescent properties of various compounds, which can be essential in developing sensors or imaging agents (S. Patil et al., 2010).

Chemical Synthesis and Reaction Studies

  • G. Vilkauskaitė et al. (2011) used a derivative of 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde in Sonogashira-type reactions to synthesize pyrazolo[4,3-c]pyridines, demonstrating its usefulness in facilitating specific chemical reactions and syntheses (G. Vilkauskaitė et al., 2011).

Scaleable Synthesis Processes

  • Research by Bryan Li et al. (2010) indicates the potential for scaleable synthesis of related compounds, such as 3-hydroxy-1,5-naphthyridine-4-carbaldehyde, showcasing how derivatives of 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde can be efficiently produced for larger-scale applications (Bryan Li et al., 2010).

Heterocyclic Chalcones and Dipyrazolopyridines Synthesis

  • The compound has been used in synthesizing novel heterocyclic chalcones and dipyrazolopyridines as demonstrated by J. Quiroga et al. (2010). This research further emphasizes its versatility in organic synthesis, contributing to the field of medicinal chemistry and material science (J. Quiroga et al., 2010).

Exploration of Organic Reactions and Molecular Structures

  • S. P. Dey et al. (2003) studied the compound in the context of exploring organic reactions and analyzing molecular structures, particularly in the synthesis of pyrrolizine derivatives (S. P. Dey et al., 2003).

properties

IUPAC Name

5-(4-hydroxyphenyl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-8-9-5-11(7-13-6-9)10-1-3-12(15)4-2-10/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJQOVVLZIKJPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CC(=C2)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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